4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenethylsulfonyl chloride, pyridine-2-amine, and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using large-scale batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenethylsulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(Phenethylsulfonyl)-1-(pyridin-4-yl)piperazin-2-one
Comparison
- Structural Differences : The position of the pyridine ring can affect the compound’s reactivity and biological activity.
- Unique Properties : 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one may have unique binding affinities or selectivities compared to its analogs.
Properties
IUPAC Name |
4-(2-phenylethylsulfonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-14-19(11-12-20(17)16-8-4-5-10-18-16)24(22,23)13-9-15-6-2-1-3-7-15/h1-8,10H,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECMBSJRNHNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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